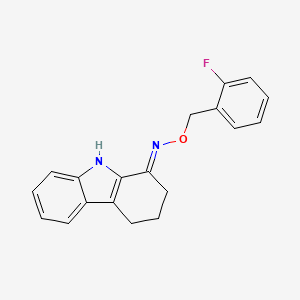

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime” is a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-one . The parent compound, 2,3,4,9-tetrahydro-1H-carbazol-1-one, is a carbazole derivative with antimycobacterial activity . It has been shown to activate the CpxRA system by inhibiting the phosphatase activity .

Molecular Structure Analysis

The molecular formula of 2,3,4,9-tetrahydro-1H-carbazol-1-one is C12H11NO . The exact mass and monoisotopic mass are 185.084063974 g/mol . The compound has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications

- Research : Scientists have synthesized pure S-(+)-2beta-carboalkoxy-3alpha-[bis(4-fluorophenyl)methoxy]tropanes, enantiomers of the compound, with high affinity for DAT. These ligands may serve as novel probes for studying DAT function and developing therapies related to cocaine abuse .

- Research : Researchers have employed 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim (BF4)]) ionic liquid as a catalyst for synthesizing tetrahydrocarbazoles. This method offers excellent yields, operational simplicity, and potential for large-scale industrial synthesis .

- Research : For example, 6-methoxy-7,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibited these properties, making it a promising candidate for further investigation .

- Research : The first organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole-based styrene atropisomers has been developed. These compounds were isolated with good to high yields and moderate enantioselectivity .

- Research : 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one was identified as a significant synthetic precursor for Clausenine, providing insights into its biosynthesis .

Dopamine Transporter (DAT) Probes

Green Synthesis of Tetrahydrocarbazoles

Antibacterial and Antiyeast Properties

Styrene Atropisomers Incorporating Tetrahydrocarbazole

Synthetic Precursor for Clausenine

Industrial Scale Synthesis Potential

These diverse research avenues demonstrate the compound’s versatility and promise across various scientific domains. Researchers continue to explore its properties and applications, paving the way for future discoveries. 🌟

Mechanism of Action

2,3,4,9-tetrahydro-1H-carbazol-1-amines, a related class of compounds, have been shown to activate the CpxRA system by inhibiting the phosphatase activity . This mechanism of action could potentially be relevant to “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime”, but specific studies on this compound were not found in the search results.

Future Directions

The future directions for research on “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime” could include further studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in antimycobacterial therapy could be explored, given the reported activity of related compounds .

properties

IUPAC Name |

(E)-N-[(2-fluorophenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O/c20-16-9-3-1-6-13(16)12-23-22-18-11-5-8-15-14-7-2-4-10-17(14)21-19(15)18/h1-4,6-7,9-10,21H,5,8,11-12H2/b22-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMGNRVKYDPQHH-RELWKKBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NOCC3=CC=CC=C3F)C1)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/OCC3=CC=CC=C3F)/C1)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2598840.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline](/img/structure/B2598844.png)

![4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2598848.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2598854.png)

![2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2598855.png)